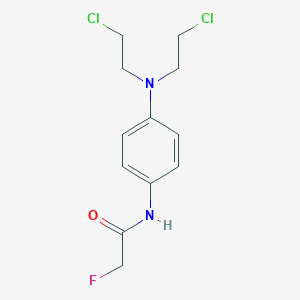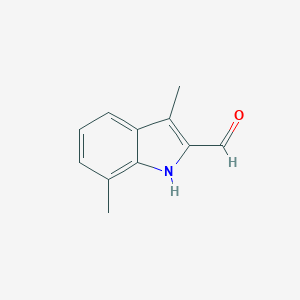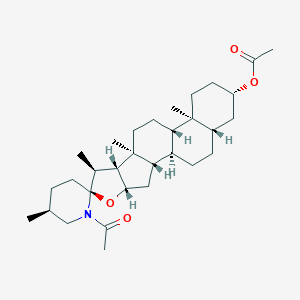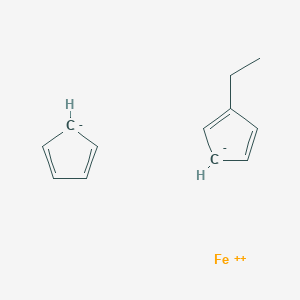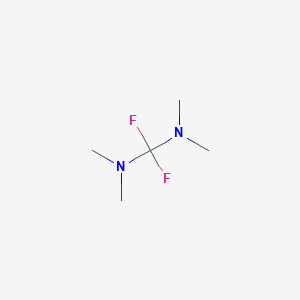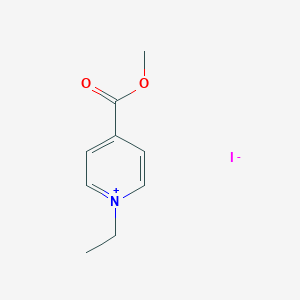![molecular formula C12H13N B075334 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 1130-93-4](/img/structure/B75334.png)
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (7-MeTHC), also known as N-methyl-1,2,3,4-tetrahydro-β-carboline (MTHBC), is a naturally occurring alkaloid found in a variety of plants and fungi. 7-MeTHC is a structural analog of the neurotransmitter serotonin, and has been studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions : Skladchikov, Suponitskii, Abdrakhmanov, and Gataullin (2012) conducted a study on the synthesis, oxidation, and nitration of some 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles. They explored the heating of certain derivatives in piperidine, followed by oxidation with KMnO4, and nitration with ammonium nitrate and trifluoroacetic anhydride (Skladchikov et al., 2012).
Autoxidation Studies : Bhattacharya, Su, Chia, and Chen (2001) investigated the autoxidation of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives, synthesized from the enol ether of 2,5-dihydroxy-7-methyl-6-cyano-indolizine and arylhydrazines. The study highlighted the formation of autoxidized products including 10-hydroperoxy-1-methoxyindolizino[1,2-b]indole as a major product (Bhattacharya et al., 2001).
Microwave-Accelerated Reactions : Shieh, Dell, and Repic (2001) explored the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and microwave irradiation to accelerate the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate. This study provides insight into the potential for rapid chemical transformations in this area (Shieh et al., 2001).
Reactions with Dimethyl Acetylenedicarboxylate : Acheson, Choi, and Letcher (1982) studied the reactions of 4-methyl-1,2,3,4-tetrahydrocyclopent[b]indole with dimethyl acetylenedicarboxylate, leading to various lactones and a diketone possessing the phenanthridone nucleus (Acheson et al., 1982).
Intramolecular Ritter Reactions : Maertens, Bogaert, Compernolle, and Hoornaert (2004) reported on the intramolecular Ritter reactions of 2-(2-cyanoethyl)tetrahydrocyclopenta[b]indole derivatives, key steps in constructing various tetracyclic lactam compounds (Maertens et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole are currently unknown. This compound is a derivative of indole, a common structure in many natural and synthetic molecules with biological activity . .
Mode of Action
Indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact interactions of this compound with its potential targets would depend on the specific molecular context.
Biochemical Pathways
Given the structural similarity to other indole derivatives, it may influence pathways where these compounds are known to act, such as serotonin signaling . .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have not been studied. Its bioavailability, half-life, and other pharmacokinetic parameters are therefore unknown. The compound’s lipophilicity (LogP = 2.96500 ) suggests it may have good membrane permeability, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of indole, it may have a range of potential effects, given the diverse biological activities of other indole compounds . .
Propiedades
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPVKGRMUCWWSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406384 |
Source


|
| Record name | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130-93-4 |
Source


|
| Record name | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)
